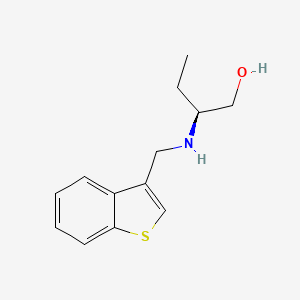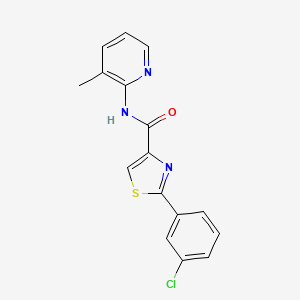
(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine, also known as BMY-14802, is a novel compound that has been extensively studied for its potential use in scientific research. This compound is a selective serotonin receptor agonist, which means that it binds to and activates specific receptors in the brain that are involved in regulating mood, anxiety, and other physiological processes. In
Wirkmechanismus
The mechanism of action of (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine involves its binding to and activation of specific serotonin receptors in the brain. Specifically, it binds to the 5-HT1A and 5-HT2A receptors, which are involved in regulating mood, anxiety, and other physiological processes. Activation of these receptors leads to an increase in serotonin levels in the brain, which can help alleviate symptoms of anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include an increase in serotonin levels in the brain, which can help regulate mood, anxiety, and other physiological processes. It has also been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine in lab experiments is its selectivity for specific serotonin receptors, which allows for more precise targeting of these receptors in the brain. Additionally, it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that its effects may vary depending on the animal model or cell culture used in the experiment, and more research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine. One direction is to further explore its potential use in treating drug addiction and alcoholism. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand its mechanism of action and to develop more selective and potent compounds that can be used in scientific research.
Synthesemethoden
The synthesis of (1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine involves several steps. First, 2-aminopyrimidine is reacted with 2-bromoacetaldehyde diethyl acetal to form a pyrimidine intermediate. This intermediate is then reacted with 2-benzofuranboronic acid in the presence of a palladium catalyst to form the desired product. The final step involves deprotection of the acetal group to yield this compound.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine has been used extensively in scientific research for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential use in treating drug addiction and alcoholism. Additionally, it has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(1S)-1-(1-benzofuran-2-yl)-N-(pyrimidin-5-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-11(18-9-12-7-16-10-17-8-12)15-6-13-4-2-3-5-14(13)19-15/h2-8,10-11,18H,9H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWVPRSEFKORDZ-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=CC=CC=C2O1)NCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-keto-2-(p-anisidino)ethyl]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7646218.png)
![4-Chloro-5-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]amino]-2-methylpyridazin-3-one](/img/structure/B7646234.png)

![2-[4-(6-fluoro-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]acetonitrile](/img/structure/B7646248.png)
![[5-(4-Fluorophenyl)furan-2-yl]-piperazin-1-ylmethanone](/img/structure/B7646256.png)


![(2R)-2-methyl-3-[[(E)-3-(3-methylphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B7646285.png)

![(1R)-N-(pyrimidin-5-ylmethyl)-1-[4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B7646307.png)


![(2S)-2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7646331.png)
